6-(2-Chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2-methylpropyl ester
Overview
Description
6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2-methylpropyl ester is a pyrimidinecarboxylic acid.
Scientific Research Applications
- Pinacol Boronic Esters : 6-Cl-DMPO can serve as a valuable building block in organic synthesis. Pinacol boronic esters, including 6-Cl-DMPO, are bench-stable, easy to purify, and often commercially available. They play a crucial role in Suzuki–Miyaura couplings and other C–C bond-forming reactions .
- Functional Group Transformations : The boron moiety in 6-Cl-DMPO can be converted into various functional groups, such as oxidations, aminations, halogenations, and alkylations. These transformations expand the scope of boron chemistry .
- Anti-Markovnikov Hydromethylation : Catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. The method was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Indolizidine 209B : The same protodeboronation strategy contributed to the formal total synthesis of indolizidine 209B, another natural product .
- Tetracoordinated Borinic Acids : Recent work demonstrated a metal-free one-pot synthesis of tetracoordinated borinic acids, which could potentially involve 6-Cl-DMPO as a precursor .
- Structural Insights : X-ray crystallographic analysis of related arylboronic acids provides valuable structural information. For instance, p-methoxyphenyl boronic acid (2) has been studied in detail .
- Radical Chain Reactions : The protodeboronation of unactivated alkyl boronic esters, especially primary alkyl boronic esters, remains an area of exploration. Researchers continue to investigate new methods for efficient deboronation .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Metal-Free Synthesis of Borinic Acids
Crystallographic Studies
Exploration of New Reactions
properties
IUPAC Name |
2-methylpropyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-10(2)9-23-16(21)14-11(3)20(4)17(22)19-15(14)12-7-5-6-8-13(12)18/h5-8,10,15H,9H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWVXPGDIKVTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2-methylpropyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.